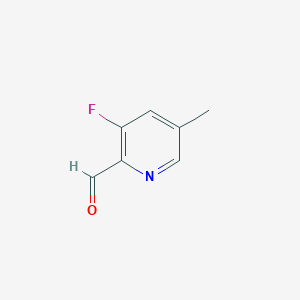

3-Fluoro-5-methylpicolinaldehyde

描述

3-Fluoro-5-methylpicolinaldehyde (CAS: 1256822-25-9) is a heterocyclic aldehyde with the molecular formula C₇H₆FNO and a molar mass of 139.13 g/mol . Structurally, it features a pyridine ring substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and an aldehyde functional group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive aldehyde moiety, which facilitates nucleophilic additions and condensation reactions . Commercial suppliers include Shanghai Acmec Biochemical Technology Co., Ltd. and Shanghai Macklin Biochemical Co., Ltd., highlighting its industrial relevance .

属性

IUPAC Name |

3-fluoro-5-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEHORMIEVYVPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

3-Fluoro-5-methylpicolinaldehyde can be synthesized through various methods. One common method involves the oxidation of 3-fluoro-5-methylpyridine using manganese (IV) oxide in acetonitrile at room temperature for 24 hours under an inert atmosphere . The reaction mixture is then filtered, and the organic layer is dried and evaporated to obtain the crude aldehyde, which can be purified further if necessary.

Industrial Production Methods

化学反应分析

Types of Reactions

3-Fluoro-5-methylpicolinaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Fluoro-5-methylpicolinic acid.

Reduction: 3-Fluoro-5-methylpicolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-Fluoro-5-methylpicolinaldehyde is used in various fields of scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme mechanisms and as a probe for biological systems.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Fluoro-5-methylpicolinaldehyde depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations: Methyl vs. Trifluoromethyl Groups

3-Fluoro-5-(trifluoromethyl)picolinaldehyde (CAS: 1227499-98-0)

- Molecular Formula: C₇H₃F₄NO

- Molar Mass : 193.1 g/mol .

- Key Differences : Replacing the methyl group with a trifluoromethyl (CF₃) substituent increases molar mass and introduces strong electron-withdrawing effects. The CF₃ group enhances lipophilicity and metabolic stability but reduces solubility compared to the methyl analog .

5-(Trifluoromethyl)picolinaldehyde (CAS: 31224-82-5)

- Molecular Formula: C₇H₄F₃NO

- Molar Mass : 175.11 g/mol .

- Key Differences : Lacking the 3-fluoro substituent, this compound exhibits reduced steric hindrance and electronic effects. Its Log S (solubility) is -2.3, indicating moderate aqueous solubility, while the 3-fluoro derivative’s solubility remains uncharacterized in available data .

Functional Group Variations: Aldehyde vs. Carboxylic Acid/Esters

3-Fluoro-5-(trifluoromethyl)picolinic Acid (CAS: 89402-28-8)

- Molecular Formula: C₇H₃F₄NO₂

- Molar Mass : 209.1 g/mol .

- Key Differences : The aldehyde (-CHO) group is replaced by a carboxylic acid (-COOH), enhancing hydrogen-bonding capacity and acidity (predicted pKa ~ -3.2). This increases solubility in polar solvents but reduces reactivity in nucleophilic additions .

Methyl 3-fluoro-5-(trifluoromethyl)picolinate (CAS: 1803834-87-8)

- Molecular Formula: C₈H₅F₄NO₂

- Molar Mass : 223.12 g/mol .

- Key Differences : Esterification of the carboxylic acid group improves volatility and stability. The predicted boiling point is 241.8°C, higher than aldehydes due to increased molecular weight .

Positional Isomerism and Fluorine Substitution

5-Fluoro-3-methylpicolinic Acid (CAS: 1256808-59-9)

- Similarity Score : 0.91 .

- Key Differences : Fluorine at the 5-position instead of 3-position alters electronic distribution. The carboxylic acid group further differentiates its applications, such as in metal coordination chemistry .

Methyl 5-fluoro-6-methylpicolinate (CAS: 1245647-61-3)

生物活性

3-Fluoro-5-methylpicolinaldehyde (CAS No. 1256822-25-9) is a fluorinated derivative of picolinaldehyde, which has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a fluorine atom at the 3-position and a methyl group at the 5-position of the picolinaldehyde structure. Its synthesis typically involves halogenation and subsequent functionalization of the pyridine ring. Common methods include:

- Halogenation and Methylation: This involves the direct substitution of hydrogen atoms with fluorine and methyl groups.

- Cross-Coupling Reactions: Techniques like Suzuki-Miyaura coupling can be employed to introduce the fluorine atom selectively.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The presence of the fluorine atom can enhance binding affinity to enzymes, potentially inhibiting their activity. This is particularly relevant in drug design, where increased metabolic stability is desired.

- Receptor Modulation: The compound may act as a ligand for specific receptors, influencing signaling pathways crucial for cellular function.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition compared to non-fluorinated analogs. For instance, studies have demonstrated its efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15 |

| MCF-7 (Breast cancer) | 20 |

Case Studies

- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated picolinaldehyde derivatives, including this compound. The results indicated that the compound's fluorination significantly enhanced its antibacterial properties compared to its non-fluorinated counterparts.

- Case Study on Anticancer Effects : In a research project aimed at developing new anticancer agents, this compound was tested against various cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。